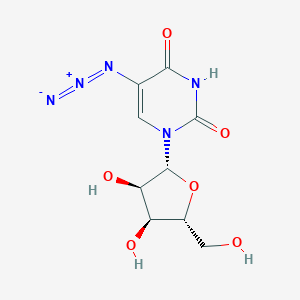

5-Azido Uridine

概要

説明

5-Azido Uridine: is a modified nucleoside where an azido group is attached to the fifth position of the uridine molecule

準備方法

Synthetic Routes and Reaction Conditions: One common method is the reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide . Another approach involves the use of a Mitsonobu reaction with hydrazoic acid .

Industrial Production Methods: In industrial settings, the synthesis of 5-Azido Uridine can be scaled up using similar reaction conditions but optimized for larger batches. The use of solid-phase synthesis techniques, where the nucleoside is immobilized on a solid support, can also be employed to facilitate the production of modified nucleosides .

化学反応の分析

Nitration-Reduction-Azidation Pathway

The most detailed synthesis involves a five-step process starting from 5'-deoxyuridine-monophosphate (5'-dUMP):

-

Nitration : Treatment with nitrosonium tetrafluoroborate in anhydrous DMF yields 5-nitro-dUMP (5-NO₂-dUMP) .

-

Reduction : Acidic Zn reduction converts 5-NO₂-dUMP to 5-amino-dUMP (5-NH₂-dUMP) in 96% yield .

-

Diazotization : Reaction with NaNO₂ under acidic conditions generates a diazonium intermediate (5-N₂⁺-dUMP) .

-

Azidation : Treatment with NaN₃ produces 5-azido-dUMP (5-N₃-dUMP) with characteristic IR absorption at 2117 cm⁻¹ (N₃ stretch) .

Key Analytical Data :

-

¹H NMR : Disappearance of the C5 proton signal (δ 7.28 ppm in uridine) confirms substitution .

-

UV-Vis : λₘₐₓ shifts from 262 nm (uridine) to 275 nm (5-AzUrd) .

Direct Azide Substitution via Appel Reaction

A one-pot method achieves 94% yield using:

Intramolecular Michael Addition

Under basic conditions, 5-AzUrd undergoes cyclization via nucleophilic attack at C6:

Photochemical Reactivity

UV irradiation (254 nm) induces azide decomposition:

-

Observation : IR peak at 2117 cm⁻¹ (N₃) diminishes, suggesting N₂ release .

-

Outcome : Formation of nitrene intermediates for crosslinking studies .

Halogenation-Azidation Pathways

5-AzUrd derivatives form via halogen intermediates:

Mechanistic Insight : Reactions proceed via 5-halo-6-azido-5,6-dihydrouridine intermediates, followed by HN₃ elimination .

Stability and Handling Considerations

科学的研究の応用

Synthesis of Modified Nucleotides

5-Azido Uridine is primarily used as a precursor for synthesizing other modified nucleotides. Its azido group allows for efficient coupling reactions, particularly click chemistry, which can be employed to create a variety of nucleoside analogs.

- Case Study: Synthesis of Triazole Derivatives

The azido group in this compound facilitates the formation of triazole derivatives through azide-alkyne cycloadditions (CuAAC). For example, researchers synthesized various 5′-deoxy-5′-(4-substituted-1,2,3-triazol-1-yl)-uridines that exhibited significant inhibitory activity against Mycobacterium tuberculosis MurA-F enzymes, with some compounds showing up to 56% inhibition at 100 μM concentration .

Photoaffinity Labeling

The photoactive nature of the azido group enables its use in photoaffinity labeling studies. This technique is crucial for identifying and characterizing biomolecular interactions.

- Application: Photoactive Nucleotides

Novel photoactive nucleotides derived from this compound have been developed for labeling DNA and RNA molecules. These compounds can be incorporated into nucleic acids during synthesis, allowing researchers to study interactions in complex biological systems .

Antiviral and Anticancer Research

This compound and its derivatives have been investigated for their potential antiviral and anticancer properties. The modification enhances their binding affinity to specific targets within viral or cancerous cells.

- Case Study: Antiviral Activity

In a study evaluating modified nucleosides as antiviral agents, several derivatives of this compound were tested against various viruses. Results indicated that certain modifications improved efficacy against viral replication, showcasing the therapeutic potential of these compounds .

Diagnostic Applications

The unique properties of this compound make it suitable for use in diagnostic assays. Its ability to form stable covalent bonds with biomolecules allows for the development of sensitive detection methods.

- Application: Diagnostic Probes

Researchers have utilized this compound in creating diagnostic probes that can selectively bind to target biomolecules, enhancing the sensitivity and specificity of assays used in clinical diagnostics .

Bioconjugation Techniques

The azide group allows for bioconjugation strategies that can link biomolecules with other chemical entities or labels.

- Application: Bioconjugation with Proteins

The ability to conjugate this compound with proteins has been explored to develop targeted drug delivery systems. For instance, conjugating azide-modified nucleosides with therapeutic proteins can enhance the delivery and efficacy of drugs in specific tissues .

Data Table: Summary of Applications

作用機序

The mechanism of action of 5-Azido Uridine involves its incorporation into RNA molecules, where it can interfere with normal RNA function. The azido group can be selectively modified through click chemistry, allowing for the attachment of various functional groups. This modification can alter the properties of the RNA, affecting its stability, localization, and interactions with other molecules .

類似化合物との比較

5-Azido-2’-deoxyuridine: Similar to 5-Azido Uridine but lacks the 2’-hydroxyl group.

8-Azidoadenosine Triphosphate: Another azido-modified nucleoside used in similar applications.

Uniqueness: this compound is unique due to its specific modification at the fifth position of the uridine molecule, which allows for selective and efficient bioconjugation reactions. Its ability to form stable triazole linkages through click chemistry makes it a valuable tool in various scientific research applications .

生物活性

5-Azido Uridine (5-N3U) is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the realms of antiviral and anticancer research. This article explores the synthesis, biological evaluation, and applications of this compound, providing a comprehensive overview of its properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including a one-pot reaction that employs readily available reagents. The synthesis typically involves the conversion of uridine into its azido derivative using sodium azide in the presence of a halogenating agent such as tetrabromomethane and triphenylphosphine. This method has been reported to yield 5-N3U in high purity and yield, making it suitable for further biological evaluations .

Antiviral Properties

One of the most notable biological activities of this compound is its role as an antiviral agent. Kinetic studies have shown that 5-N3U can effectively substitute for uridine triphosphate (UTP) in RNA polymerase reactions. Specifically, this compound 5′-triphosphate (5-N3UTP) has been demonstrated to interact with the RNA polymerase of vesicular stomatitis virus (VSV), exhibiting a value of 27 µM compared to 7 µM for UTP . This indicates that while it is a less efficient substrate than UTP, it still retains significant activity.

Antifungal Activity

Recent studies have evaluated the antifungal properties of uridine derivatives, including this compound. Modified uridines have shown promising results against various fungal pathogens. For instance, derivatives synthesized from uridine exhibited notable antifungal activity against Aspergillus niger and A. flavus, suggesting that azido modifications may enhance their efficacy against fungal infections .

The mechanism by which this compound exerts its biological effects is primarily through its incorporation into RNA during viral replication processes. The azido group can facilitate specific interactions with viral enzymes or proteins, potentially leading to inhibition of viral replication. Additionally, the photochemical properties of the azido group allow for selective labeling and tracking in biochemical assays, providing insights into enzyme interactions and cellular uptake .

Case Study 1: Inhibition of RNA Polymerase

In a study assessing the interaction between 5-N3UTP and VSV RNA polymerase, researchers found that photolysis of radiolabeled 5-N3UTP resulted in selective labeling of the L protein within the transcription complex. This suggests that this compound not only serves as a substrate but also plays a role in modulating enzyme activity through photochemical reactions .

Case Study 2: Antifungal Efficacy

Another study explored various uridine derivatives' antimicrobial capabilities, including those modified with azido groups. The results indicated that certain derivatives exhibited significant inhibition zones against pathogenic fungi, highlighting their potential as therapeutic agents in treating fungal infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 243.23 g/mol |

| K_m (VSV RNA Polymerase) | 27 µM |

| Antifungal Activity | Effective against A. niger and A. flavus |

特性

IUPAC Name |

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPROYOABONMOS-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609998 | |

| Record name | 5-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355028-82-8 | |

| Record name | 5-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-azidouridine interact with its target proteins, and what are the downstream effects?

A1: 5-Azidouridine is a photoaffinity label. This means it binds to its target protein and, upon exposure to UV light, forms a stable covalent bond. [, , ] This covalent attachment allows researchers to identify the binding site of the nucleotide within the target protein. For example, 5-azidouridine diphosphate-glucose (5-N3UDP-Glc) was used to identify the UDP-glucose binding domain in sucrose-phosphate synthase (SPS). [, ] The covalent binding of the photoaffinity label allowed the isolation and identification of the specific peptide region within SPS responsible for binding UDP-glucose. []

Q2: What is the structural characterization of 5-azidouridine and its derivatives?

A2: 5-Azidouridine is a uridine analog where the 5-position hydrogen is replaced by an azido group (-N3). While the exact molecular formula and weight depend on the specific derivative, a common example is 5-azidouridine triphosphate (5-N3UTP). [] Spectroscopic data, such as UV-Vis absorbance and fluorescence, can be used to characterize these compounds and monitor their interactions with proteins.

Q3: Can you provide an example of how 5-azidouridine derivatives have been used to study specific enzymes?

A3: Researchers successfully employed a 5-azidouridine derivative to investigate a nucleolar endoribonuclease involved in ribosomal RNA processing. [] They incorporated 5-azidouridine into an RNA transcript containing the enzyme's target site. Upon UV irradiation, the 5-azidouridine formed a covalent bond with the enzyme, allowing the researchers to isolate and identify the enzyme through techniques like SDS-PAGE and UV cross-linking. []

Q4: What are the advantages of using 5-azidouridine derivatives as photoaffinity probes compared to other methods?

A4: 5-Azidouridine offers several advantages as a photoaffinity label. First, its structure closely resembles natural nucleotides, enabling it to bind specifically to nucleotide-binding sites. Second, the photoactivation step provides precise temporal control over covalent bond formation. Finally, the azido group exhibits high reactivity upon UV irradiation, leading to efficient cross-linking with the target protein. These characteristics make 5-azidouridine derivatives valuable tools for studying nucleotide-binding proteins and their functions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。